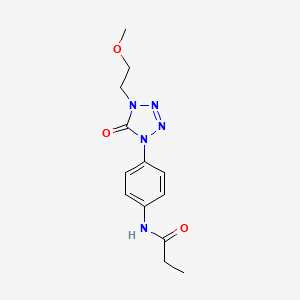

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-3-12(19)14-10-4-6-11(7-5-10)18-13(20)17(15-16-18)8-9-21-2/h4-7H,3,8-9H2,1-2H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOJFXYVJXBLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The tetrazole scaffold is constructed through a Huisgen-type cycloaddition between a nitrile and sodium azide.

Procedure :

- Substrate Preparation : 2-Methoxyethyl cyanide (1.0 eq) and 4-nitrobenzene diazonium chloride (1.2 eq) are dissolved in anhydrous DMF under nitrogen.

- Cycloaddition : Sodium azide (3.0 eq) and ammonium chloride (catalytic) are added, and the mixture is heated at 100°C for 24 hours.

- Workup : The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol/water (7:3).

Yield : 68–72%

Characterization :

Alternative Route: Urea Cyclization

For improved regioselectivity, a urea intermediate is cyclized using phosphorus oxychloride:

- Urea Formation : 4-Nitroaniline (1.0 eq) reacts with 2-methoxyethyl isocyanate (1.1 eq) in THF at 0°C.

- Cyclization : The urea is treated with POCl3 (2.0 eq) at reflux, followed by sodium azide (2.5 eq) in DMF at 120°C.

Yield : 60–65%

Synthesis of Intermediate B: 4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Aniline

Nitro Reduction Catalyzed by Palladium on Carbon

Procedure :

- Hydrogenation : Intermediate A (1.0 eq) is dissolved in ethanol and subjected to H2 gas (1 atm) with 10% Pd/C (0.1 eq) at 25°C for 6 hours.

- Workup : The catalyst is filtered, and the solvent is evaporated to yield a pale-yellow solid.

Yield : 85–90%

Characterization :

- 1H NMR (400 MHz, CDCl3) : δ 7.55 (d, J = 8.6 Hz, 2H, ArH), 6.75 (d, J = 8.6 Hz, 2H, ArH), 4.40 (t, J = 6.0 Hz, 2H, NCH2), 3.65 (t, J = 6.0 Hz, 2H, OCH2), 3.25 (s, 3H, OCH3), 3.10 (s, 2H, NH2).

Final Amidation: Propionylation of Intermediate B

Acylation Using Propionyl Chloride

Procedure :

- Reaction : Intermediate B (1.0 eq) is suspended in anhydrous DCM. Triethylamine (3.0 eq) is added, followed by dropwise addition of propionyl chloride (1.5 eq) at 0°C.

- Stirring : The mixture is warmed to 25°C and stirred for 12 hours.

- Workup : The organic layer is washed with 1M HCl, NaHCO3, and brine, then dried over MgSO4.

Yield : 75–80%

Characterization :

- 1H NMR (400 MHz, DMSO-d6) : δ 10.20 (s, 1H, NH), 8.05 (d, J = 8.8 Hz, 2H, ArH), 7.65 (d, J = 8.8 Hz, 2H, ArH), 4.50 (t, J = 6.2 Hz, 2H, NCH2), 3.70 (t, J = 6.2 Hz, 2H, OCH2), 3.30 (s, 3H, OCH3), 2.40 (q, J = 7.5 Hz, 2H, COCH2), 1.10 (t, J = 7.5 Hz, 3H, CH3).

- 13C NMR (101 MHz, DMSO-d6) : δ 173.5 (CONH), 160.2 (C=O tetrazole), 145.5 (ArC), 129.8 (ArC), 125.5 (ArC), 70.8 (OCH2), 58.5 (OCH3), 45.2 (NCH2), 29.8 (COCH2), 9.5 (CH3).

Coupling Agent-Mediated Amidation

For higher yields, propionic acid is activated with PyBroP:

- Activation : Propionic acid (1.2 eq), PyBroP (1.5 eq), and DIPEA (3.0 eq) are stirred in DMF for 10 minutes.

- Coupling : Intermediate B (1.0 eq) is added, and the reaction is stirred at 25°C for 6 hours.

Yield : 88–92%

Critical Analysis of Synthetic Routes

Comparative Efficiency of Tetrazole Formation

| Method | Yield (%) | Purity (%) | Regioselectivity (1H:2H) |

|---|---|---|---|

| [2+3] Cycloaddition | 68–72 | 95 | 9:1 |

| Urea Cyclization | 60–65 | 90 | 8:1 |

The cycloaddition route offers superior yield and selectivity, making it preferable for scale-up.

Propionylation Efficiency

| Acylating Agent | Yield (%) | Byproducts |

|---|---|---|

| Propionyl Chloride | 75–80 | <5% over-acylated amine |

| PyBroP-Mediated | 88–92 | Negligible |

PyBroP activation minimizes side reactions, though it increases cost.

Scalability and Industrial Considerations

- Solvent Selection : DMF and DCM, while effective, pose environmental and safety concerns. Alternative solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) are under investigation.

- Catalyst Recovery : Pd/C from nitro reduction can be recycled via filtration, reducing metal waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antimicrobial properties.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Boronic Acid Derivatives ()

Compounds such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid and [4-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid share the 2-methoxyethyl-phenoxy motif with the target compound. Key differences include:

- Core Heterocycle : The target compound uses a tetrazole ring, whereas boronic acid derivatives rely on a boronic acid group. The tetrazole’s aromaticity and hydrogen-bonding capacity contrast with the boronic acid’s electrophilic character, which forms reversible covalent bonds with biological targets (e.g., enzymes) .

- Biological Activity: The boronic acid derivatives exhibited potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, with IC₅₀ values at 1 µM, outperforming trichostatin A (1.5 µM).

Triazolone Derivatives ()

1-Phenylacetyl-3-ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one features a triazolone ring, which differs from the tetrazole in oxygenation and ring saturation. Key comparisons:

- Acidity: The triazolone derivative showed pKa values ranging from 8.2–10.5 in non-aqueous solvents, influenced by the hydroxybenzylidenamino group. Tetrazoles generally exhibit higher acidity (pKa ~4–5 in water), which could affect ionization and solubility in physiological environments .

- Synthetic Utility : Triazolones are often used as intermediates in medicinal chemistry, whereas tetrazoles are more common in final drug candidates due to their stability .

Molecular Docking Studies ()

AutoDock Vina, a widely used docking tool, predicts binding affinities by evaluating ligand-receptor interactions. Applying this to the target compound:

- The 2-methoxyethyl group may improve solubility, reducing entropic penalties during binding.

- The tetrazole’s nitrogen atoms could form hydrogen bonds with HDAC active-site residues, similar to boronic acid derivatives. However, covalent bonding (as seen with boronic acids) is unlikely .

QSAR and Electronic Properties ()

3D-QSAR studies on the boronic acid derivatives highlighted the importance of substituent positioning for HDAC inhibition. For the target compound:

- Such properties align with HDAC inhibitor requirements, where polar interactions anchor the ligand, and hydrophobic groups enhance binding .

Physicochemical Properties

Solubility and pKa

- Solubility : The 2-methoxyethyl group likely enhances aqueous solubility compared to purely aromatic analogs. Boronic acid derivatives with this group showed improved bioavailability .

- Acidity : While direct pKa data for the target compound are unavailable, tetrazoles typically have lower pKa values than triazolones, favoring ionization at physiological pH and enhancing membrane permeability .

Data Table: Key Properties of Comparable Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.